8-methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
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Overview
Description
8-Methoxy-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4-oxo-4H-chromene-3-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile. This reaction can be catalyzed by various agents such as piperidine, NaOEt/EtOH, AcOH/AcONH4 in benzene, or basic Al2O3 under grinding conditions . The reaction conditions often involve refluxing in ethanol or using phase transfer catalysts to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and catalysts as mentioned above. The use of green chemistry principles, such as dual-frequency ultrasonication, has also been explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted chromenes depending on the substituent introduced.
Scientific Research Applications
8-Methoxy-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anti-HIV activities.
Medicine: Investigated for its anticancer properties and ability to inhibit enzymes such as monoamine oxidase.
Industry: Utilized in the development of fluorescent probes for cancer detection and imaging.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets:
Molecular Targets: It can bind to DNA, proteins, and enzymes, altering their function.
Pathways Involved: The compound may inhibit enzyme activity, induce apoptosis in cancer cells, and interfere with microbial cell wall synthesis.
Comparison with Similar Compounds
2-Oxo-2H-chromene-3-carbonitrile: Known for its antimicrobial and antioxidant properties.
8-Methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene: Exhibits potent anticancer activity and interacts with DNA.
Uniqueness: 8-Methoxy-4-oxo-4H-chromene-3-carbonitrile stands out due to its specific structural features, such as the methoxy and nitrile groups, which contribute to its unique biological activities and potential therapeutic applications.
Properties
CAS No. |
53428-23-2 |
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Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
8-methoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-4,6H,1H3 |
InChI Key |
RWYNFTSXZRBELM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC=C(C2=O)C#N |
Origin of Product |
United States |
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